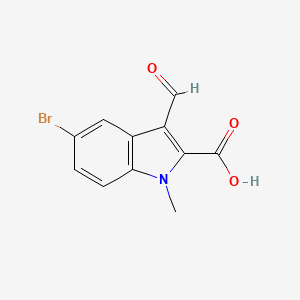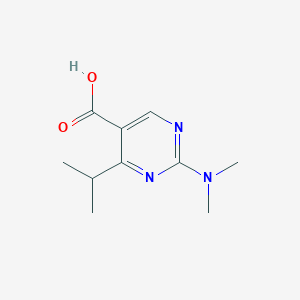
2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group, an isopropyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Isopropylation: The isopropyl group can be added through an alkylation reaction using isopropyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)pyrimidine-5-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
4-Isopropylpyrimidine-5-carboxylic acid: Lacks the dimethylamino group, which may reduce its ability to form hydrogen bonds and electrostatic interactions.
2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid: The methyl group instead of the isopropyl group may lead to different steric and electronic effects.
Uniqueness: 2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the dimethylamino and isopropyl groups enhances its ability to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)8-7(9(14)15)5-11-10(12-8)13(3)4/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
BMLJLJGAUJYFIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC=C1C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)

![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
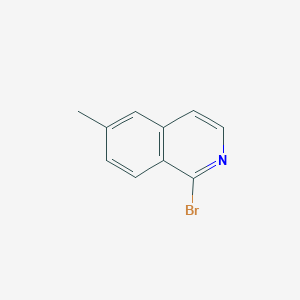
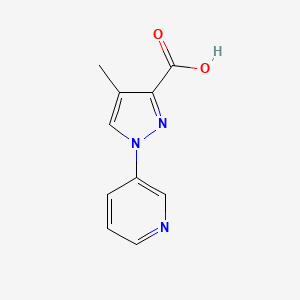
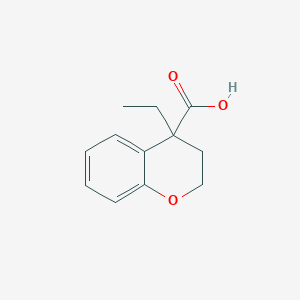
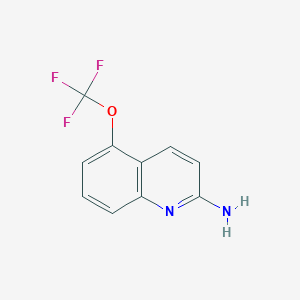

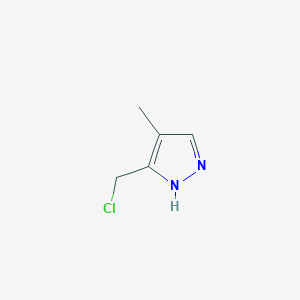
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
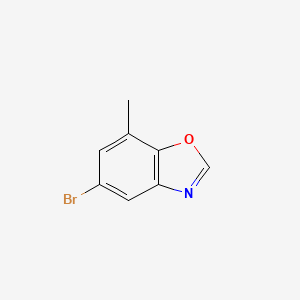

![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
